Methyl 5-amino-6-chloropicolinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

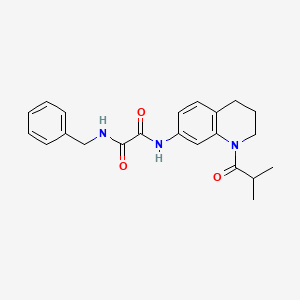

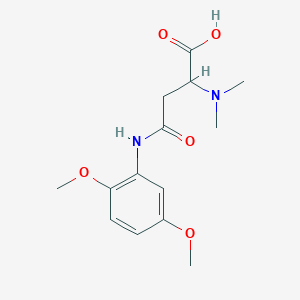

“Methyl 5-amino-6-chloropicolinate” is a chemical compound with the molecular formula C7H7ClN2O2 . It is a solid substance .

Synthesis Analysis

A series of novel diamino phenyl chloropicolinate fettered carboxamides, urea, and thiourea derivatives were synthesized by coupling of methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate with different acid chlorides, urea, and thiourea moieties .Molecular Structure Analysis

The molecular structure of “Methyl 5-amino-6-chloropicolinate” is represented by the InChI code: 1S/C7H7ClN2O2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3,(H2,9,10) .Chemical Reactions Analysis

Amines, including “Methyl 5-amino-6-chloropicolinate”, react rapidly with acid chlorides or acid anhydrides to form amides .Physical And Chemical Properties Analysis

“Methyl 5-amino-6-chloropicolinate” is a solid substance . It has a molecular weight of 186.6 .Scientific Research Applications

Antimicrobial Activity

Methyl 5-amino-6-chloropicolinate derivatives have been investigated for their antimicrobial properties. For instance, a series of diamino phenyl chloropicolinate derivatives were synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. Several compounds exhibited promising minimum inhibitory concentration values with low cytotoxicity, indicating potential as future antimycobacterial agents (Konduri et al., 2021).

Materials Science

In the context of materials science, pyranopyrazole derivatives, including those related to methyl 5-amino-6-chloropicolinate, were synthesized and investigated as corrosion inhibitors for mild steel in acidic solutions. These compounds showed high inhibition efficiency, suggesting their potential application in protecting metal surfaces from corrosion (Yadav et al., 2016).

Chemical Synthesis

Methyl 5-amino-6-chloropicolinate is also utilized as an intermediate in chemical synthesis processes. For example, it has been employed in the improved synthesis of the antitumor drug Sorafenib, showcasing its role as a valuable building block in pharmaceutical manufacturing (Yao Jian-wen, 2012).

Mechanism of Action

While the specific mechanism of action for “Methyl 5-amino-6-chloropicolinate” is not found in the search results, it’s worth noting that aminoglycosides, a class of compounds that includes many amines, work by binding to the bacterial ribosome, leading to inhibition of protein synthesis by promoting mistranslation and elimination of proofreading .

Safety and Hazards

properties

IUPAC Name |

methyl 5-amino-6-chloropyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXYLQDCMITBAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-amino-6-chloropicolinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxobenzo[d][1,3]oxathiol-5-yl 3-methoxybenzoate](/img/structure/B2997053.png)

![3-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2997062.png)

![3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2997064.png)

![8-(2-Chlorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2997065.png)

![(Z)-methyl 3-allyl-2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2997067.png)

![N-benzyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2997068.png)